VU0409106

概要

説明

VU 0409106 は、メタボトロピックグルタミン酸受容体サブタイプ 5 (mGlu5) の強力で選択的な負の異種アロステリックモジュレーターです。 様々な動物モデルにおいて有意な抗不安効果を示しており、血液脳関門を透過する能力で知られています .

準備方法

VU 0409106 の合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。詳細な合成ルートと反応条件は、機密情報であり、公表されていません。

化学反応の分析

VU 0409106 は、次のような様々な化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を生成することができる。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。

置換: この化合物は、特定の原子または基が他の原子または基と置き換えられる置換反応を受けることができます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。

科学研究への応用

VU 0409106 は、次のようないくつかの科学研究への応用があります。

化学: メタボトロピックグルタミン酸受容体サブタイプ 5 のモジュレーションを研究するためのツール化合物として使用されます。

生物学: 動物モデルにおける神経シグナル伝達と行動への影響について調査されました。

医学: 不安障害やその他の神経疾患の治療における潜在的な治療効果について検討されています。

科学的研究の応用

VU 0409106 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptor subtype 5.

Biology: Investigated for its effects on neuronal signaling and behavior in animal models.

Medicine: Explored for its potential therapeutic effects in treating anxiety and other neurological disorders.

Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptor subtype 5

作用機序

VU 0409106 は、メタボトロピックグルタミン酸受容体サブタイプ 5 のアロステリック部位に結合することにより、その活性を阻害することにより、その効果を発揮します。このモジュレーションは、下流のシグナル伝達経路に影響を与え、神経興奮性の低下と抗不安効果をもたらします。 この化合物の血液脳関門を透過する能力は、中枢神経系の疾患を標的とする際の有効性を高めます .

類似の化合物との比較

VU 0409106 は、メタボトロピックグルタミン酸受容体サブタイプ 5 の負の異種アロステリックモジュレーターとして、その高い選択性と効力においてユニークです。類似の化合物には、次のようなものがあります。

Mavoglurant: メタボトロピックグルタミン酸受容体サブタイプ 5 の別の負の異種アロステリックモジュレーターで、脆弱X症候群の治療のための臨床試験で使用されています。

Fenobam: ベンゾジアゼピン系ではない抗不安薬で、メタボトロピックグルタミン酸受容体サブタイプ 5 の負の異種アロステリックモジュレーターとしても作用します。

ADX-47273: メタボトロピックグルタミン酸受容体サブタイプ 5 の正の異種アロステリックモジュレーターで、認知増強のための研究に使用されています .

VU 0409106 は、その特異的な結合親和性と前臨床モデルにおける有効性により、さらなる研究と潜在的な治療用途のための貴重な化合物となっています。

類似化合物との比較

VU 0409106 is unique in its high selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor subtype 5. Similar compounds include:

Mavoglurant: Another negative allosteric modulator of metabotropic glutamate receptor subtype 5, used in clinical trials for treating fragile X syndrome.

Fenobam: A non-benzodiazepine anxiolytic that also acts as a negative allosteric modulator of metabotropic glutamate receptor subtype 5.

ADX-47273: A positive allosteric modulator of metabotropic glutamate receptor subtype 5, used in research for cognitive enhancement .

VU 0409106 stands out due to its specific binding affinity and efficacy in preclinical models, making it a valuable compound for further research and potential therapeutic applications.

生物活性

VU0409106 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with an IC50 of 49 nM in human cells. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, obesity, and compulsive behaviors. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions by binding to the allosteric site of the mGlu5 receptor, which alters the receptor's conformation and modulates its activity. This modulation can lead to reduced signaling through the mGlu5 pathway, which is implicated in various neuropsychiatric conditions. The selectivity of this compound for mGlu5 over other G-protein-coupled receptors (GPCRs) and ion channels enhances its potential as a therapeutic agent while minimizing off-target effects .

Efficacy in Animal Models

- Obesity and Compulsive Behavior : In studies involving diet-induced obesity (DIO) models, this compound was administered to obese mice over a 14-day period. Results showed a significant reduction in body weight and adipose tissue inflammation. Mice treated with this compound demonstrated decreased food intake during fasting-induced protocols, indicating its potential to mitigate binge-like eating behaviors .

- Anxiety Models : The compound has also been evaluated in marble burying tests, a common model for assessing anxiety-like behavior in rodents. Mice treated with this compound exhibited fewer marble burials compared to control groups, suggesting anxiolytic effects consistent with mGlu5 antagonism .

- Locomotor Activity : Importantly, this compound did not adversely affect locomotor activity in treated mice, indicating that its effects on reducing compulsive behavior and food intake do not come at the cost of impairing general motor function .

Summary of Biological Effects of this compound

| Study Focus | Dosage (mg/kg) | Effects Observed |

|---|---|---|

| Obesity (DIO Model) | 3, 7.5 | Reduced body weight and food intake |

| Compulsive Behavior | 7.5 | Decreased marble burying behavior |

| Locomotor Activity | N/A | No significant changes in distance traveled |

Case Studies

Several case studies have highlighted the practical implications of this compound in therapeutic contexts:

- Case Study 1 : A study conducted on the effects of this compound on binge eating behaviors demonstrated a clear reduction in food intake among obese mice subjected to intermittent high-fat diets. This study supports the notion that targeting mGlu5 can be an effective strategy for managing obesity-related behaviors .

- Case Study 2 : In another investigation focusing on anxiety models, this compound was shown to significantly reduce anxiety-like behaviors without affecting general activity levels, suggesting its potential utility as an anxiolytic agent .

特性

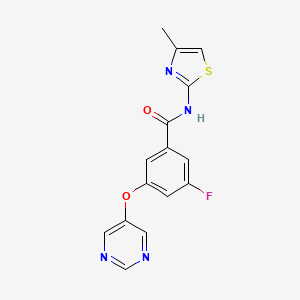

IUPAC Name |

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLPJHYYFHCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276617-62-9 | |

| Record name | VU-0409106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VU-0409106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。